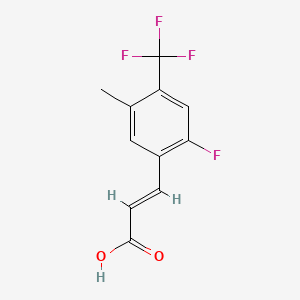

2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid

Description

Properties

IUPAC Name |

(E)-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O2/c1-6-4-7(2-3-10(16)17)9(12)5-8(6)11(13,14)15/h2-5H,1H3,(H,16,17)/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBIVYJBNVUHLY-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Cinnamic Acids in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic Acid

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine atoms and fluorine-containing moieties, such as the trifluoromethyl (-CF₃) group, into molecular scaffolds is a cornerstone strategy for optimizing drug candidates.[1][2][3] The unique physicochemical properties imparted by these groups—including enhanced metabolic stability, increased lipophilicity, and altered electronic character—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][4] Cinnamic acids, featuring a versatile α,β-unsaturated carboxylic acid structure, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[5][6]

This guide provides a detailed technical overview of the synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid, a highly functionalized building block poised for application in the development of novel therapeutic agents. We will delve into the prevailing synthetic strategies, with a primary focus on the robust and efficient Knoevenagel-Doebner condensation, while also considering viable alternative pathways. The causality behind experimental choices will be explained to provide researchers with a framework for both execution and adaptation.

Strategic Approach: Retrosynthesis and Pathway Selection

The synthesis of cinnamic acid derivatives from their corresponding benzaldehydes is a well-established transformation in organic chemistry. The primary disconnection for our target molecule, 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid, is across the alkene bond, pointing to the precursor aldehyde, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde .

Several classical and modern synthetic methods are available for this conversion:

-

Knoevenagel Condensation: Reaction of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base.[5][6][7][8] This is often the preferred laboratory method due to its high yields, mild conditions, and operational simplicity.

-

Perkin Reaction: Condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[9][10][11][12] This method typically requires high temperatures.[12]

-

Wittig Reaction: Olefination of the aldehyde using a stabilized phosphorus ylide, which can provide excellent stereoselectivity for the desired (E)-isomer.[13][14]

-

Heck Reaction: A palladium-catalyzed coupling of an aryl halide with acrylic acid.[15][16][17] This is a powerful C-C bond-forming reaction but requires a different starting material (an aryl halide instead of a benzaldehyde) and a transition metal catalyst.

-

Claisen-Schmidt Condensation: Base-catalyzed reaction between an aldehyde and an ester.[18][19][20][21]

For this guide, we will focus on the Knoevenagel-Doebner condensation as the principal pathway due to its proven reliability and efficiency for synthesizing cinnamic acids.

Primary Synthetic Protocol: The Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a modification of the Knoevenagel reaction that utilizes malonic acid in the presence of a basic catalyst, such as pyridine, often with a catalytic amount of a stronger base like piperidine.[6] The reaction proceeds through a nucleophilic addition of the enolate of malonic acid to the aldehyde, followed by dehydration and spontaneous decarboxylation under heat to yield the α,β-unsaturated carboxylic acid.

Caption: Knoevenagel-Doebner condensation workflow.

Detailed Experimental Protocol

Reagents & Equipment:

-

2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Ice bath

-

Büchner funnel and filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and anhydrous pyridine (3-5 mL per gram of aldehyde).

-

Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (approx. 0.05 eq).

-

Reaction: Heat the mixture to reflux (typically 90-110 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours). Vigorous gas evolution (CO₂) indicates the progression of the decarboxylation.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 10x the volume of pyridine used).

-

Precipitation: While stirring vigorously, acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid until the pH is ~1-2. A solid precipitate of the crude cinnamic acid should form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Dry the purified product under vacuum.

Alternative Synthetic Pathways

While the Knoevenagel-Doebner condensation is highly effective, other methods present viable alternatives, particularly depending on the available starting materials or desired scale.

Caption: Overview of alternative synthetic routes.

-

Perkin Reaction: This route involves heating the starting aldehyde with acetic anhydride and an alkali salt like sodium acetate.[9][10][22] While historically significant, it often requires temperatures exceeding 150 °C and may result in lower yields compared to modern methods.[12]

-

Wittig Reaction: This highly stereoselective method reacts the aldehyde with a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, to form the corresponding ethyl cinnamate.[14] The resulting ester is then hydrolyzed to yield the final cinnamic acid. This two-step process is excellent for controlling the (E)-alkene geometry.

-

Heck Reaction: This powerful palladium-catalyzed cross-coupling reaction would start from an aryl halide, for instance, 4-bromo-2-fluoro-5-methyl-1-(trifluoromethyl)benzene, and couple it with acrylic acid.[15][16][17][23] This approach is valuable when the corresponding aldehyde is not readily accessible.

Data Presentation and Characterization

Precise execution and verification are paramount. The following tables provide guidance on reagent quantities for a representative synthesis and the expected analytical data for the final product.

Table 1: Representative Reagent Quantities for Knoevenagel-Doebner Synthesis (10 mmol scale)

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde | C₉H₆F₄O | 206.14 | 10.0 | 2.06 g |

| Malonic Acid | C₃H₄O₄ | 104.06 | 12.0 | 1.25 g |

| Pyridine | C₅H₅N | 79.10 | - | ~10 mL |

| Piperidine | C₅H₁₁N | 85.15 | 0.5 | ~50 µL |

Table 2: Expected Analytical Data for 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic Acid

| Analysis | Expected Results |

| Molecular Formula | C₁₀H₆F₄O₂ |

| Molecular Weight | 234.15 g/mol [24][25] |

| Appearance | White to off-white solid |

| Melting Point | Expected in the range of 115-125 °C (based on the similar 2-Fluoro-5-(trifluoromethyl)cinnamic acid, M.P. 118-121 °C).[24][25] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~12.0 (s, 1H, -COOH), ~7.8-7.6 (m, 2H, Ar-H & vinyl-H), ~7.4 (d, 1H, Ar-H), ~6.5 (d, J ≈ 16 Hz, 1H, vinyl-H), ~2.4 (s, 3H, -CH₃). The large coupling constant (J ≈ 16 Hz) for the vinyl protons confirms the (E)-configuration. |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~ -63 (s, 3F, -CF₃), ~ -115 (s, 1F, Ar-F). |

| IR Spectroscopy (KBr, cm⁻¹) | ~3100-2800 (broad, O-H stretch), ~1700 (s, C=O stretch), ~1630 (m, C=C stretch), ~1320 (s, C-F stretch). |

| Mass Spectrometry (ESI-) | m/z: 233.0 [M-H]⁻ |

Note: NMR and IR values are predictive based on standard functional group ranges and data from structurally related compounds.[26] Actual experimental values should be obtained for confirmation.

Conclusion

The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid is most reliably achieved via the Knoevenagel-Doebner condensation of the corresponding benzaldehyde with malonic acid. This method offers high yields, operational simplicity, and mild reaction conditions suitable for laboratory-scale synthesis. The resulting compound is a highly valuable, fluorinated building block for drug discovery programs and materials science applications, leveraging the beneficial properties of its trifluoromethyl and fluoro substituents to create novel molecules with enhanced performance characteristics.

References

-

Taylor & Francis. (n.d.). An Improved Synthesis of ( E )-Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Taylor & Francis Online. Retrieved from [Link]

-

Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (n.d.). Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (n.d.). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Ingenta Connect. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]

-

Seki, M. (2003). An Improved Synthesis of ( E )-Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Synthetic Communications, 33(3), 427-433. Retrieved from [Link]

-

Preparation of cinnamic acid (Perkin condensation). (n.d.). ChemIQSoc. Retrieved from [Link]

-

Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (2023). bepls. Retrieved from [Link]

-

Nagalakshmi, K., Diwakar, B., Govindh, B., Reddy, P. G., Venu, R., Bhargavi, I., Devi, T. P., Murthy, Y., & Siddaiah, V. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564. Retrieved from [Link]

-

Quora. (2020). How will you convert benzaldehyde to cinnamic acid?. Retrieved from [Link]

-

Cinnamic Acid Knoevenagel Condensation Mechanism. (n.d.). Fvs. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Full article: An Improved Synthesis of ( E )-Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Retrieved from [Link]

-

Thiemann, T. (n.d.). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Sciforum. Retrieved from [Link]

-

Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145. Retrieved from [Link]

-

Thiemann, T. (2014). Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium. International Journal of Organic Chemistry, 4, 319-331. Retrieved from [Link]

-

ResearchGate. (2025). An Improved Synthesis of (E)Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Retrieved from [Link]

-

Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Speed, T. J., McIntyre, J. P., & Thamattoor, D. M. (2009). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education, 86(11), 1308. Retrieved from [Link]

-

Cheung, L. L. W., Aktoudianakis, E., Chan, E., Edward, A. R., Jarosz, I., Lee, V., Mui, L., Thatipamala, S. S., & Dicks, A. P. (2007). A Microscale Heck Reaction In Water. The Chemical Educator, 12(2), 77-79. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of cinnamic acid esters.

-

Cram. (n.d.). Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-fluoro-5-(trifluoromethyl)cinnamic acid (C10H6F4O2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

-

BuyersGuideChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bepls.com [bepls.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. asianpubs.org [asianpubs.org]

- 9. byjus.com [byjus.com]

- 10. Perkin reaction - Wikipedia [en.wikipedia.org]

- 11. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 12. jk-sci.com [jk-sci.com]

- 13. quora.com [quora.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. asianpubs.org [asianpubs.org]

- 16. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Ca...: Ingenta Connect [ingentaconnect.com]

- 17. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. fchpt.stuba.sk [fchpt.stuba.sk]

- 23. jocpr.com [jocpr.com]

- 24. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]

- 25. 2-Fluoro-5-(trifluoromethyl)cinnamic acid | C10H6F4O2 - BuyersGuideChem [buyersguidechem.com]

- 26. researchgate.net [researchgate.net]

Introduction: The Strategic Advantage of Fluorine in Cinnamic Acid Derivatives

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Cinnamic Acids for Researchers, Scientists, and Drug Development Professionals.

The deliberate incorporation of fluorine into bioactive molecules represents a paramount strategy in modern medicinal chemistry. Fluorine's unique atomic properties—its high electronegativity, a van der Waals radius comparable to hydrogen, and the formation of exceptionally strong carbon-fluorine bonds—bestow upon it the ability to profoundly yet predictably alter a parent molecule's physicochemical landscape. When applied to the cinnamic acid scaffold, a structure prevalent in nature and of significant therapeutic interest, fluorination becomes a powerful tool. It allows for the fine-tuning of critical drug-like properties, including acidity (pKa), lipophilicity (logP), metabolic stability, and membrane permeability. This guide offers a deep dive into the core physicochemical properties of fluorinated cinnamic acids, providing both foundational knowledge and practical experimental frameworks for their characterization.

Part 1: Core Physicochemical Properties and Their Modulation by Fluorination

Acidity (pKa): Harnessing the Inductive Power of Fluorine

The acidity of the carboxylic acid moiety in cinnamic acids is a pivotal factor governing their absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. The introduction of fluorine onto the aromatic ring imposes a potent electron-withdrawing inductive effect (-I effect). This effect delocalizes the negative charge of the conjugate base (the carboxylate anion), leading to its stabilization. A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value. The magnitude of this pKa depression is directly related to the position and number of fluorine substituents.

Table 1: Comparative pKa Values of Fluorinated Cinnamic Acids

| Compound | Fluorine Position | Typical pKa Value |

| Cinnamic Acid | Unsubstituted | ~4.44 |

| o-Fluorocinnamic Acid | Ortho (2-position) | ~4.13 |

| m-Fluorocinnamic Acid | Meta (3-position) | ~4.03 |

| p-Fluorocinnamic Acid | Para (4-position) | ~4.14 |

Note: These values are illustrative and can exhibit minor variations based on specific experimental conditions such as temperature and the ionic strength of the medium.

This protocol outlines a robust method for the empirical determination of the acid dissociation constant.

-

Solution Preparation: Accurately weigh approximately 10-20 mg of the fluorinated cinnamic acid and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to a final volume of 50 mL. The use of a co-solvent is often necessary to ensure complete dissolution.

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

-

Titration Procedure: Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with continuous stirring. Immerse the calibrated pH electrode. Add a standardized solution of 0.1 M NaOH in precise, small aliquots (e.g., 0.05-0.10 mL) using a calibrated burette or micropipette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Construct a titration curve by plotting the measured pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point, the point at which exactly half of the acid has been neutralized by the base. This can be found from the midpoint of the steepest portion of the curve or by using the first derivative of the plot.

An In-Depth Technical Guide to 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid

This guide provides a comprehensive technical overview of 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid, a specialized fluorinated organic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical properties, a robust synthesis protocol, potential applications, and essential safety considerations, grounded in established chemical principles.

Core Compound Identity and Properties

2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid is a substituted derivative of cinnamic acid. The strategic placement of fluoro, methyl, and trifluoromethyl groups on the phenyl ring creates a unique electronic and steric profile, making it a valuable building block in medicinal chemistry and materials science. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not widely documented in major public databases, its identity is unequivocally defined by its structure and molecular formula.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈F₄O₂ | [1] |

| Molecular Weight | 248.17 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[2][3] |

| Purity | Commercially available up to 98% | [1] |

| Key Functional Groups | Carboxylic Acid, Alkene (trans), Phenyl Ring, Fluoro, Methyl, Trifluoromethyl | - |

The combination of an electron-withdrawing fluorine atom, a lipophilic and electron-donating methyl group, and a strongly electron-withdrawing and highly lipophilic trifluoromethyl group makes this molecule a fascinating subject for exploring structure-activity relationships (SAR).

Strategic Synthesis: The Knoevenagel-Doebner Condensation

The most efficient and logical synthetic route to 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid is the Knoevenagel condensation, specifically using the Doebner modification.[4] This classic carbon-carbon bond-forming reaction involves the condensation of a substituted benzaldehyde with malonic acid, catalyzed by a weak base like piperidine in a pyridine solvent.[5][6] The reaction proceeds to yield the α,β-unsaturated carboxylic acid directly after spontaneous decarboxylation.

Synthesis Workflow

The synthesis is a straightforward, two-step conceptual process starting from the requisite benzaldehyde precursor.

Caption: High-level workflow for the synthesis of the target cinnamic acid derivative.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for a structurally similar compound, 3-(2-fluoro-4-(trifluoromethyl)phenyl)acrylic acid.[2]

Materials:

-

2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde

-

Malonic Acid (≥99%)

-

Pyridine (Anhydrous)

-

Piperidine

-

Hydrochloric Acid (6N)

-

Deionized Water

-

n-Heptane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde (1.0 eq.), malonic acid (1.15 eq.), and pyridine (3 mL per gram of aldehyde).

-

Catalyst Addition: To the stirring mixture, add piperidine (0.12 eq.) dropwise.

-

Condensation: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution (typically 2-4 hours).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice (approx. 60 g per gram of aldehyde) and 6N HCl (approx. 20 mL per gram of aldehyde).

-

Precipitation & Isolation: A precipitate of the crude cinnamic acid derivative will form. Stir the slurry for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake sequentially with cold deionized water and cold n-heptane to remove residual pyridine, unreacted starting materials, and other impurities.

-

Drying: Dry the purified white to off-white solid product under vacuum to a constant weight.

Reaction Mechanism

The Knoevenagel condensation proceeds through a well-understood, base-catalyzed mechanism.[5][7]

Caption: Stepwise mechanism of the Knoevenagel-Doebner condensation.

The Role of Fluorine: Applications in Drug Discovery

The introduction of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry.[3] These substitutions can profoundly enhance the pharmacological profile of a parent compound.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3]

-

Lipophilicity and Permeability: The trifluoromethyl (-CF₃) group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system or intracellular proteins.[8]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets. The electron-withdrawing nature of both the -F and -CF₃ groups alters the electronic distribution of the aromatic ring, which can modulate the pKa of nearby functional groups and influence binding affinity and selectivity.

Given these principles, 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid is a prime candidate for use as a scaffold or intermediate in the synthesis of novel therapeutic agents, particularly in areas like oncology, inflammation, and neurodegenerative diseases where cinnamic acid derivatives have shown promise.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of aromatic, vinylic (alkene), and methyl protons, with characteristic chemical shifts and coupling constants. The trans-alkene protons will appear as doublets with a large coupling constant (J ≈ 16 Hz).

-

¹³C NMR: Will show distinct signals for all 11 carbon atoms, including the carboxyl, alkene, and aromatic carbons.

-

¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the two distinct fluorine-containing groups (the single fluoro and the trifluoromethyl group).

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the molecular formula C₁₁H₈F₄O₂.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1680 cm⁻¹), the C=C alkene stretch (~1625 cm⁻¹), and C-F bond stretches (~1100-1300 cm⁻¹).

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed. Based on data for analogous fluorinated aromatic acids, the following precautions are advised.

-

Hazard Class: Expected to be an irritant.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Fvs. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Fvs. Retrieved January 20, 2026, from [Link]

-

bepls. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls. Retrieved January 20, 2026, from [Link]

-

BuyersGuideChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid | C10H6F4O2. BuyersGuideChem. Retrieved January 20, 2026, from [Link]

-

Pegasus Garden Rooms. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Pegasus Garden Rooms. Retrieved January 20, 2026, from [Link]

-

Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid. MySkinRecipes. Retrieved January 20, 2026, from [Link]

-

INDOFINE Chemical Company. (n.d.). 5-FLUORO-2-(TRIFLUOROMETHYL)CINNAMIC ACID | 231291-18-2. INDOFINE Chemical Company. Retrieved January 20, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. MySkinRecipes. Retrieved January 20, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-FLUORO-4-(TRIFLUOROMETHYL)CINNAMIC ACID CAS#: 262608-88-8 [m.chemicalbook.com]

- 3. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. bepls.com [bepls.com]

- 7. fvs.com.py [fvs.com.py]

- 8. 2-Fluoro-4-(trifluoromethyl)benzaldehyde [myskinrecipes.com]

The Trifluoromethyl Cinnamic Acid Scaffold: A Privileged Motif in Drug Discovery

An In-Depth Technical Guide to the Biological Activities and Therapeutic Potential of Trifluoromethyl Cinnamic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Incorporation of the Trifluoromethyl Group into the Cinnamic Acid Backbone

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The core structure, consisting of a benzene ring, a conjugated double bond, and a carboxylic acid moiety, provides a versatile scaffold for medicinal chemists.[3] A particularly fruitful strategy in the evolution of cinnamic acid-based therapeutics has been the incorporation of fluorine atoms, most notably as a trifluoromethyl (-CF3) group.

The trifluoromethyl group is a bioisostere of the methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] The introduction of a -CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable interactions, and increase membrane permeability, thereby enhancing bioavailability.[4][5] This guide provides a comprehensive technical overview of the biological activities of trifluoromethyl cinnamic acid derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies used to elucidate their therapeutic potential.

Synthesis of Trifluoromethyl Cinnamic Acid Derivatives: The Knoevenagel Condensation

The most prevalent and efficient method for synthesizing trifluoromethyl cinnamic acid derivatives is the Knoevenagel condensation.[4][6] This reaction involves the base-catalyzed condensation of a trifluoromethyl-substituted benzaldehyde with a compound containing an active methylene group, typically malonic acid.[5][7] The reaction is often carried out in a basic solvent such as pyridine with a catalytic amount of piperidine.[8]

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)cinnamic Acid via Knoevenagel Condensation

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Ethanol

-

Water (distilled)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)benzaldehyde (1 equivalent) and malonic acid (1.9 equivalents) in anhydrous pyridine (4 mL per gram of aldehyde).[8]

-

Add a catalytic amount of piperidine (0.08 mL per gram of aldehyde) to the reaction mixture.[8]

-

Heat the mixture to reflux and maintain for 4 hours.[8]

-

After cooling, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[8]

-

Collect the resulting solid precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product.

-

Recrystallize the solid from an ethanol/water mixture to yield pure 3-(trifluoromethyl)cinnamic acid as off-white needles.[8]

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

A significant body of research has focused on the anticancer properties of trifluoromethyl cinnamic acid derivatives.[4][5] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often with greater potency than their non-fluorinated counterparts.[9] The primary mechanism underlying their anticancer activity is the induction of apoptosis, or programmed cell death.[10]

Mechanism of Action: The Apoptotic Cascade

Trifluoromethyl cinnamic acid derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of cysteine-aspartic proteases known as caspases.[3]

-

Intrinsic Pathway: These compounds can modulate the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, subsequently leading to the activation of executioner caspases like caspase-3.

-

Extrinsic Pathway: Some derivatives can upregulate the expression of death receptors, such as TNF Receptor 1 (TNFR1), on the cancer cell surface.[12] Ligand binding to these receptors initiates a signaling cascade that leads to the activation of caspase-8, which in turn can directly activate caspase-3.[12]

Activated caspase-3 is a key executioner of apoptosis, cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme.[1] Cleavage of PARP is a hallmark of apoptosis.

Quantitative Anticancer Activity

The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound/Analog | Cancer Cell Line | IC50 (µM) |

| 3-(Trifluoromethyl)cinnamic acid derivative | A-549 (Lung) | 10.36 |

| Amide of 3-(Trifluoromethyl)cinnamic acid | K-562 (Leukemia) | 2.8 |

| Amide of 3-(Trifluoromethyl)cinnamic acid | UACC-257 (Melanoma) | 0.4 |

Note: Data compiled from various sources and should be interpreted with consideration of the different methodologies employed.[4][13]

Experimental Protocol: MTT Assay for Anticancer Activity (IC50 Determination)

The MTT assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound.[14]

Materials:

-

Cancer cell line of interest (e.g., A549 human lung carcinoma)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Trifluoromethyl cinnamic acid derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl cinnamic acid derivative, typically in a serial dilution. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Antimicrobial Activity: Targeting Bacterial Respiration and Biofilm Formation

Trifluoromethyl cinnamic acid derivatives have demonstrated significant activity against a broad spectrum of bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria.[6][8][15]

Mechanism of Action: Inhibition of Bacterial Respiration

One of the key mechanisms of antimicrobial action for these compounds is the inhibition of bacterial respiration.[8][15] This is thought to occur through the disruption of the bacterial electron transport chain, which is essential for energy production in the form of ATP. By interfering with this vital process, the compounds can exert both bacteriostatic (growth-inhibiting) and bactericidal (killing) effects.[15] Docking studies have suggested that some derivatives may bind to the active site of enzymes crucial for bacterial metabolism, such as the mycobacterial enzyme InhA.[15]

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Analog | Bacterial Strain | MIC (µM) |

| (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus ATCC 29213 | 12.3 |

| (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | MRSA 63718 | 24.6 |

| (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | Mycobacterium smegmatis ATCC 700084 | 24.6 |

| Anilide of 3-(trifluoromethyl)cinnamic acid | Enterococcus faecalis ATCC 29212 | >786 |

Note: Data compiled from various sources.[6][16]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[17][18]

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Trifluoromethyl cinnamic acid derivative stock solution

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Dilutions: Prepare a serial two-fold dilution of the trifluoromethyl cinnamic acid derivative in the broth medium directly in the wells of a 96-well microplate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Neuroprotective and Anti-inflammatory Activities: Modulating Key Signaling Pathways

Emerging evidence suggests that trifluoromethyl cinnamic acid derivatives also possess neuroprotective and anti-inflammatory properties.[8] These activities are often linked to their ability to modulate intracellular signaling pathways that are dysregulated in neurodegenerative diseases and inflammatory conditions.

Mechanism of Action: Targeting MAPK and NF-κB Pathways

-

Neuroprotection: One study has shown that a 4-trifluoromethyl-(E)-cinnamoyl derivative can promote neurogenesis by upregulating the brain-derived neurotrophic factor (BDNF) via the PI3K/Akt/CREB pathway.[19] This suggests a potential therapeutic role in conditions involving neuronal loss, such as vascular dementia.[19] Cinnamic acid derivatives, in general, are also known to protect neuronal cells from oxidative stress-induced apoptosis.[10][20]

-

Anti-inflammatory Effects: The anti-inflammatory activity of cinnamic acid derivatives is often attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][21][22] These pathways play a crucial role in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). By inhibiting the activation of NF-κB and the phosphorylation of MAPK proteins like p38 and JNK, trifluoromethyl cinnamic acid derivatives can potentially suppress the inflammatory response.[4][15][23]

Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol describes a common in vitro model to assess the anti-inflammatory potential of a compound.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Trifluoromethyl cinnamic acid derivative

-

Griess reagent (for NO measurement)

-

ELISA kits (for TNF-α and IL-6 measurement)

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with the trifluoromethyl cinnamic acid derivative for a specified pre-incubation period.

-

LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

-

Cytokines (TNF-α, IL-6): Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.

-

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the MAPK and NF-κB pathways (e.g., p-p38, p-JNK, p-IκBα).

Future Perspectives and Conclusion

Trifluoromethyl cinnamic acid derivatives represent a promising class of compounds with a wide range of biological activities. The strategic incorporation of the trifluoromethyl group has been shown to enhance their anticancer and antimicrobial properties. While the neuroprotective and anti-inflammatory potential of these compounds is an emerging area of research, the initial findings are encouraging.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how the position and number of trifluoromethyl groups, as well as modifications to the carboxylic acid and alkene moieties, affect biological activity will be crucial for the rational design of more potent and selective derivatives.

-

Mechanism of Action Elucidation: Further studies are needed to fully unravel the molecular mechanisms underlying the observed biological effects, particularly for the neuroprotective and anti-inflammatory activities.

-

In Vivo Efficacy and Safety: Promising candidates identified in vitro should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

- BenchChem. (2025). A Comparative Structural Analysis of 3-(Trifluoromethoxy)cinnamic Acid and Its Analogs in Drug Discovery.

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid.

- Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. (2022). PMC - NIH.

-

Western blot analysis of p38, JNK, ERK1/2 MAPK, MK2 and NF-κB signaling in p38α. (n.d.). ResearchGate. Retrieved from [Link]

-

Anti-infective Activity of Selected Trifluoromethyl-substituted N-Arylcinnamamides. (n.d.). Sciforum. Retrieved from [Link]

-

Synthesis of 3-(trifluoromethyl) cinnamic acid. (n.d.). PrepChem.com. Retrieved from [Link]

- Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. (2022).

-

Lowest MIC values with at least 70% inhibition of S. aureus ATCC 29213... (n.d.). ResearchGate. Retrieved from [Link]

-

Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. (n.d.). PubMed. Retrieved from [Link]

-

Apoptosis assays: western blots. (2020). YouTube. Retrieved from [Link]

- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). MDPI.

-

Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. (n.d.). ResearchGate. Retrieved from [Link]

-

IC50 of the tested compounds against A549 cells compared to 5‐FU. (n.d.). ResearchGate. Retrieved from [Link]

- Protective Effects of 4-Trifluoromethyl-(E)

- Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). PMC - PubMed Central.

- Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. (2022). MDPI.

-

cell lines ic50: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021).

- Synthesis of N-trifluoromethyl amides

- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv

-

Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (n.d.). Retrieved from [Link]

- Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.

- Synthesis of N-trifluoromethyl amides from carboxylic acids | Request PDF. (2021).

-

Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects#. (n.d.). ResearchGate. Retrieved from [Link]

- Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines. (1999). PubMed.

-

Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. (n.d.). PubMed. Retrieved from [Link]

- Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. (2022). PMC - NIH.

-

IC50 values of the cancer cell lines used in this study and the Phoenix... (n.d.). ResearchGate. Retrieved from [Link]

-

Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. (n.d.). Retrieved from [Link]

- Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes. (2023).

- Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. (n.d.). PubMed Central.

-

Involvement of Bcl-2 family, cytochrome c and caspase 3 in induction of apoptosis by beauvericin in human non-small cell lung cancer cells. (n.d.). PubMed. Retrieved from [Link]

-

Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves. (n.d.). Retrieved from [Link]

- Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migr

-

Microbial electron transport and energy conservation – the foundation for optimizing bioelectrochemical systems. (n.d.). Frontiers. Retrieved from [Link]

-

Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. (n.d.). MDPI. Retrieved from [Link]

- Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. (2022). MDPI.

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bio-protocol.org [bio-protocol.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Activation and cellular localization of the p38 and JNK MAPK pathways in rat crescentic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Choreography: A Technical Guide to the Mechanisms of Action of Substituted Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Substituted cinnamic acids, a class of naturally occurring and synthetically accessible compounds, have emerged as a compelling scaffold in drug discovery.[1][2] Their diverse pharmacological activities, ranging from antioxidant and anti-inflammatory to anticancer and antimicrobial effects, underscore their therapeutic potential.[1][3][4] This guide provides an in-depth exploration of the core mechanisms of action underpinning these effects, offering a technical narrative grounded in scientific evidence and practical experimental insights. Our focus is to dissect the "how" and "why" behind their biological efficacy, empowering researchers to design robust experimental strategies and accelerate the translation of these promising molecules into clinical applications.

The Antioxidant Sentinel: Quenching the Fires of Oxidative Stress

Oxidative stress, a cellular state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in numerous diseases. Substituted cinnamic acids, particularly those bearing hydroxyl groups on the phenyl ring, are potent antioxidants.[5][6]

Core Mechanism: Radical Scavenging and Metal Chelation

The primary antioxidant mechanism of substituted cinnamic acids lies in their ability to directly scavenge free radicals.[6][7] The phenolic hydroxyl group acts as a hydrogen atom donor, neutralizing highly reactive radicals and terminating the damaging chain reactions they initiate.[7] The resulting cinnamic acid radical is relatively stable and does not propagate further oxidative damage.[7]

Furthermore, some cinnamic acid derivatives can chelate metal ions like iron and copper.[7] These metals can otherwise participate in Fenton-like reactions, generating highly destructive hydroxyl radicals. By sequestering these ions, cinnamic acids prevent this critical step in ROS production.[7]

Experimental Workflow: Assessing Antioxidant Capacity

A multi-assay approach is crucial for a comprehensive evaluation of antioxidant potential.

1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a rapid and widely used method to assess the free radical scavenging ability of a compound.[8]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[8]

-

Protocol:

-

Prepare a stock solution of the substituted cinnamic acid in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate, add various concentrations of the test compound.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

-

1.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9]

-

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is monitored spectrophotometrically.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.

-

Add the test compound to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time.

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using a known antioxidant, such as Trolox, to quantify the antioxidant capacity.

-

1.2.3. Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.[9]

-

Principle: Cells are pre-loaded with a fluorescent probe that becomes oxidized by ROS, leading to an increase in fluorescence. The ability of an antioxidant to quench these ROS and prevent the fluorescence increase is measured.

-

Protocol:

-

Culture a suitable cell line (e.g., HepG2) in a 96-well plate.

-

Load the cells with a fluorescent probe (e.g., DCFH-DA).

-

Treat the cells with various concentrations of the substituted cinnamic acid.

-

Induce oxidative stress by adding a ROS generator (e.g., AAPH).

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

The Inflammatory Modulator: Taming the Immune Response

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Substituted cinnamic acids have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[10][11][12]

Core Mechanism: Inhibition of Pro-inflammatory Pathways

A central mechanism of the anti-inflammatory action of cinnamic acid derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[10] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[10][12] Cinnamic acid derivatives can inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκB.[10]

Some derivatives also modulate the Toll-like receptor 4 (TLR4) signaling pathway, which is an upstream activator of NF-κB.[10] By inhibiting TLR4 activation, these compounds can effectively dampen the entire inflammatory cascade.

Experimental Workflow: Investigating Anti-inflammatory Effects

2.2.1. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This is a classic in vitro model to study inflammation. Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response.

-

Protocol:

-

Culture RAW 264.7 macrophages in a suitable medium.

-

Pre-treat the cells with various concentrations of the substituted cinnamic acid for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

-

Measure Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the level of nitrite, a stable metabolite of NO, using the Griess reagent.

-

Measure Pro-inflammatory Cytokine Levels: Use Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α, IL-6, and other relevant cytokines in the culture supernatant.

-

Analyze Gene and Protein Expression: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6). Conduct Western blotting to analyze the protein levels of key signaling molecules, such as phosphorylated IκB, phosphorylated p65 (a subunit of NF-κB), iNOS, and COX-2.[13]

-

Signaling Pathway Visualization

Caption: Inhibition of NF-κB signaling by substituted cinnamic acids.

The Anticancer Agent: Inducing Cell Death and Halting Proliferation

The anticancer properties of substituted cinnamic acids are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[1][10]

Core Mechanisms: Apoptosis Induction and Cell Cycle Arrest

Many cinnamic acid derivatives induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This can involve:

-

Upregulation of pro-apoptotic proteins: such as Bax and Bak.

-

Downregulation of anti-apoptotic proteins: such as Bcl-2 and Bcl-xL.

-

Activation of caspases: the executioners of apoptosis.

Furthermore, these compounds can cause cell cycle arrest at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.[14]

Experimental Workflow: Evaluating Anticancer Activity

3.2.1. Cell Viability and Cytotoxicity Assays

-

MTT Assay: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[13][15]

-

Protocol:

-

Seed cancer cells in a 96-well plate.

-

Treat the cells with various concentrations of the substituted cinnamic acid for 24, 48, or 72 hours.

-

Add MTT solution and incubate until formazan crystals form.

-

Dissolve the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm.[13]

-

Calculate the percentage of cell viability and determine the IC50 value.[13]

-

-

3.2.2. Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cancer cells with the test compound.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

-

Analyze the cell populations using a flow cytometer.

-

-

3.2.3. Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cancer cells with the test compound.

-

Harvest, fix, and permeabilize the cells.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with PI.

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Quantitative Data Summary

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | HCT-116 (Colon) | 1.89 | [16] |

| 5a | HepG2 (Liver) | 4.05 | [16] |

| 5b | MCF-7 (Breast) | 8.48 | [16] |

| 56a | MCF-7 (Breast) | 0.17 µg/mL | |

| 55p | Bel7402 (Liver) | 0.85 | |

| 55p | Bel7402/5-FU (Drug-Resistant Liver) | 2.09 |

The Antimicrobial Warrior: Disrupting Microbial Defenses

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted cinnamic acids have demonstrated broad-spectrum activity against bacteria and fungi.[17][18]

Core Mechanism: Membrane Disruption and Biofilm Inhibition

The primary antimicrobial mechanism of action for many cinnamic acid derivatives is the disruption of the microbial cell membrane .[3][10] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[10]

Additionally, these compounds can inhibit biofilm formation , a key virulence factor for many pathogenic microbes.[10][17] Biofilms are structured communities of microorganisms encased in a self-produced matrix, which protects them from antibiotics and the host immune system. By preventing biofilm formation, cinnamic acid derivatives can render microbes more susceptible to conventional treatments.[17] Some derivatives also inhibit essential microbial enzymes, such as ATPase.[3][10]

Experimental Workflow: Assessing Antimicrobial and Antibiofilm Activity

4.2.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

-

Broth Microdilution Method:

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that kills the microorganism (MBC/MFC).

-

Protocol:

-

Prepare serial two-fold dilutions of the substituted cinnamic acid in a 96-well plate containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration with no visible growth.

-

To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in no growth on the agar plates.

-

-

4.2.2. Biofilm Inhibition Assay

-

Crystal Violet Staining Method:

-

Principle: This assay quantifies the amount of biofilm formed by staining the attached biomass with crystal violet.

-

Protocol:

-

Grow the microorganism in a 96-well plate in the presence of various concentrations of the test compound.

-

After incubation, remove the planktonic (free-floating) cells by washing.

-

Stain the adherent biofilm with crystal violet.

-

Wash away the excess stain and solubilize the bound stain with a solvent (e.g., ethanol).

-

Measure the absorbance at approximately 570 nm.

-

-

Experimental Workflow Visualization

Caption: Workflow for MIC and MBC/MFC determination.

Concluding Remarks and Future Directions

Substituted cinnamic acids represent a versatile and promising class of bioactive molecules with a rich pharmacology. Their ability to modulate multiple key cellular pathways underscores their potential for the development of novel therapeutics for a wide range of diseases. The nature and position of substituents on the cinnamic acid scaffold play a crucial role in determining their biological efficacy, offering a vast chemical space for optimization.[19]

Future research should focus on elucidating the precise molecular targets of these compounds, exploring synergistic combinations with existing drugs, and advancing the most promising candidates through preclinical and clinical development. The experimental frameworks outlined in this guide provide a robust foundation for these endeavors, enabling researchers to systematically unravel the therapeutic potential of this remarkable class of compounds.

References

-

Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Marona, H., & Pękala, E. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]

-

Zhang, L., Wang, Y., Chen, J., & Li, X. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 29(1), 1. [Link]

-

Nowak, M., Czyżewska-Dors, E., & Grzesiak, J. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules, 28(14), 5395. [Link]

-

Chen, J., Li, X., & Wang, Y. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. [Link]

-

Ribeiro, M. N., & de la Fuente-Nunez, C. (2020). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 25(15), 3343. [Link]

-

Słoczyńska, K., Gunia-Krzyżak, A., Popiół, J., Koczurkiewicz, P., Marona, H., & Pękala, E. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]

-

How does cinnamic acid act as an antioxidant?. (2023, December 1). Apiscerana. [Link]

-

Zhang, L., Wang, Y., Chen, J., & Li, X. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 29(1), 1. [Link]

-

Zhang, L., Wang, Y., Chen, J., & Li, X. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. [Link]

-

Słoczyńska, K., Gunia-Krzyżak, A., Popiół, J., Koczurkiewicz, P., Marona, H., & Pękala, E. (2021). Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. International Journal of Molecular Sciences, 22(3), 1199. [Link]

-

Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Marona, H., & Pękala, E. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]

-

Pontiki, E., & Hadjipavlou-Litina, D. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9655-9674. [Link]

-

Al-Warhi, T., Al-Hazmi, G. A., Al-Salahi, R., Al-Ghorbani, M., Al-Qumaizi, M., Al-Anazi, M. R., & Al-Oqail, M. M. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Molecules, 26(15), 4684. [Link]

-

Effects of cinnamic acid (CA) on the enzyme coding genes expression... (n.d.). ResearchGate. [Link]

-

Ribeiro, M. N., & de la Fuente-Nunez, C. (2020). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 25(15), 3343. [Link]

-

Pontiki, E., & Hadjipavlou-Litina, D. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Semantic Scholar. [Link]

-

Adisakwattana, S. (2017). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. Nutrients, 9(2), 163. [Link]

-

De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703. [Link]

-

de Oliveira, J. M. S., da Silva, G. F., de Menezes, J. M. T., de Oliveira, A. C. C., de Almeida, R. N., & de Souza, F. C. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 10(11), 1388. [Link]

-

De Vita, D., Ialongo, D., Scipione, L., Di Sotto, A., & Di Giacomo, S. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 221. [Link]

-

Pontiki, E., & Hadjipavlou-Litina, D. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9655-9674. [Link]

-

Pontiki, E., & Hadjipavlou-Litina, D. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules, 23(12), 3334. [Link]

-

Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. (n.d.). ResearchGate. [Link]

-

Synthesis and evaluation of cinnamic acid derivatives as ɑ-glucosidase inhibitors. (2024, March 1). Research Square. [Link]

-

What are the effects of cinnamic acid on gene expression?. (2023, September 3). Apiscerana. [Link]

-

Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

-

Kumar, A., Chander, S., & Singh, J. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150. [Link]

-

Geromichalos, G. D., Pontiki, E., & Hadjipavlou-Litina, D. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(18), 6689. [Link]

-

Wang, Y., Zhang, Y., Chen, J., Li, X., & Zhang, L. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Molecules, 28(16), 5980. [Link]

-

Szabó, D., Pásztor, D., Pukánszky, B., & Pukánszky, B. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. Polymers, 15(17), 3618. [Link]

-

Wang, Y., Zhang, Y., Chen, J., Li, X., & Zhang, L. (2020). Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1318–1324. [Link]

-

Sharma, P., Singh, P., & Sharma, A. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of agricultural and food chemistry, 57(9), 3795–3801. [Link]

-

Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases. (n.d.). MDPI. [Link]

-

Hiradate, S., Yada, H., & Fujii, Y. (2013). Substituent effects of cis-cinnamic acid analogues as plant growh inhibitors. Phytochemistry, 96, 111–118. [Link]

-

Cinnamic acid derivatives as α-glucosidase inhibitor agents. (n.d.). Universitas Indonesia. [Link]

-

Słoczyńska, K., Gunia-Krzyżak, A., Popiół, J., Koczurkiewicz, P., Marona, H., & Pękala, E. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11099. [Link]

-

Geromichalos, G. D., Pontiki, E., & Hadjipavlou-Litina, D. (2016). Multifunctional Cinnamic Acid Derivatives. Molecules, 21(11), 1548. [Link]

-

Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. (2023, August 7). ResearchGate. [Link]

-

Lee, H. J., Lee, W. J., & Kim, D. W. (2018). Trans-cinnamic acid attenuates UVA-induced photoaging through inhibition of AP-1 activation and induction of Nrf2-mediated antioxidant genes in human skin fibroblasts. The Journal of dermatological science, 92(2), 164–173. [Link]

-

Blount, J. W., Korth, K. L., Masoud, S. A., Rasmussen, S., Lamb, C., & Dixon, R. A. (1995). Altering Expression of Cinnamic Acid 4-Hydroxylase in Transgenic Plants Provides Evidence for a Feedback Loop at the Entry Point into the Phenylpropanoid Pathway. The Plant cell, 7(10), 1513–1522. [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review | MDPI [mdpi.com]

- 5. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. How does cinnamic acid act as an antioxidant? - Blog [sinoshiny.com]

- 8. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [ouci.dntb.gov.ua]

- 12. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cinnamic Acid Derivatives and Their Biological Efficacy [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine: A Technical Guide to Structure-Activity Relationships in Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract